Foreword: Unveiling a Versatile Heterocyclic Scaffold
Foreword: Unveiling a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to the Chemical Properties of 3-Aminoisonicotinohydrazide
In the landscape of medicinal chemistry and materials science, the pyridine core remains a cornerstone of molecular design. Its unique electronic properties and capacity for functionalization make it a privileged scaffold. This guide focuses on a particularly valuable derivative: 3-Aminoisonicotinohydrazide. This molecule uniquely combines three key functional groups—a pyridine ring, a primary aromatic amine, and a hydrazide moiety—onto a single, compact framework. This trifecta of reactivity opens a vast design space for researchers, making it a critical intermediate in the synthesis of novel bioactive compounds and functional materials.[1]
This document moves beyond a simple recitation of data. As application scientists, our role is to bridge the gap between raw information and practical, successful experimentation. Therefore, this guide is structured to explain the causality behind the properties of 3-Aminoisonicotinohydrazide. We will explore not just what its characteristics are, but why it behaves the way it does, providing field-proven insights into its synthesis, characterization, and reactivity. The protocols and data presented herein are designed to be self-validating, empowering researchers to confidently incorporate this versatile building block into their development pipelines.
Section 1: Core Physicochemical and Structural Identity
Understanding the fundamental properties of a molecule is the bedrock of any successful research endeavor. These parameters dictate everything from solubility in reaction solvents to its behavior in analytical instruments.
Molecular Identifiers and Properties
| Property | Value / Description | Source / Rationale |
| Chemical Name | 3-Amino-4-pyridinecarbohydrazide | IUPAC Nomenclature |
| Synonyms | 3-Aminoisonicotinohydrazide | Common Name |
| CAS Number | 64189-08-8 | Chemical Abstracts Service[2] |
| Molecular Formula | C₆H₈N₄O | [2] |
| Molecular Weight | 152.15 g/mol | Calculated from Formula |
| Appearance | Expected to be an off-white to yellow crystalline solid. | Based on related structures like 3-aminoisonicotinic acid.[3] |
| Melting Point | >300 °C (decomposes) (for precursor) | The melting point of the parent acid, 3-aminoisonicotinic acid, is very high.[3] The hydrazide is expected to have a similarly high melting point with decomposition due to strong intermolecular hydrogen bonding. |
| Solubility | Sparingly soluble in water; soluble in DMSO and DMF. | The polar amine and hydrazide groups allow for some water solubility, enhanced by hydrogen bonding. Solubility in polar aprotic solvents like DMSO is typical for such compounds. |
| pKa (Predicted) | Pyridine N: ~3-4; Aromatic NH₂: ~4-5 | The pyridine nitrogen is less basic than pyridine itself due to the electron-withdrawing effect of the hydrazide group. The aromatic amine is a weak base. |
Structural Diagram
Caption: Molecular structure of 3-Aminoisonicotinohydrazide.
Section 2: Synthesis and Purification Workflow
The most logical and widely applicable synthesis route to 3-Aminoisonicotinohydrazide proceeds from its corresponding carboxylic acid, 3-aminoisonicotinic acid. This two-step process involves an initial esterification followed by hydrazinolysis. This approach is favored for its high efficiency and the relative stability of the intermediate ester.
Synthesis Pathway
Caption: Two-step synthesis workflow for 3-Aminoisonicotinohydrazide.
Experimental Protocol: Synthesis
This protocol is a self-validating system. The success of Step 1 (esterification) is confirmed by a change in solubility and TLC mobility before proceeding to Step 2, conserving time and resources.
Step 1: Esterification of 3-Aminoisonicotinic Acid
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Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-aminoisonicotinic acid (10.0 g, 72.4 mmol).
-
Solvent and Catalyst Addition: Add methanol (150 mL). While stirring, carefully add concentrated sulfuric acid (3 mL) dropwise.
-
Causality: Methanol serves as both the solvent and the reactant. Sulfuric acid is a necessary catalyst to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by methanol.
-
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours.
-
Process Validation: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexanes). The product ester will have a higher Rf value than the starting carboxylic acid.
-
-
Work-up: Cool the reaction to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.
-
Neutralization: Slowly pour the concentrated mixture into a beaker containing a cold, saturated sodium bicarbonate (NaHCO₃) solution (~200 mL) with stirring. Continue adding NaHCO₃ solution until gas evolution ceases and the pH is ~8.
-
Causality: This step neutralizes the sulfuric acid catalyst and deprotonates any remaining carboxylic acid, rendering it water-soluble. The ester product, being less polar, will precipitate.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 30 mL), and dry under vacuum. This yields methyl 3-aminoisonicotinate.
Step 2: Hydrazinolysis of the Intermediate Ester
-
Reactor Setup: In a 250 mL round-bottom flask with a stirrer and reflux condenser, dissolve the dried methyl 3-aminoisonicotinate (e.g., 10.0 g, 65.7 mmol) in ethanol (120 mL).
-
Reagent Addition: Add hydrazine hydrate (10 mL, ~200 mmol, >3 equivalents) dropwise.
-
Causality: A significant excess of hydrazine hydrate is used to drive the reaction equilibrium towards the formation of the thermodynamically stable hydrazide product. Ethanol is an excellent solvent for both reactants.
-
-
Reaction: Heat the mixture to reflux and maintain for 6-10 hours.
-
Process Validation: A solid precipitate of the product, 3-Aminoisonicotinohydrazide, will often form as the reaction proceeds, indicating successful conversion. TLC can also be used to monitor the disappearance of the starting ester.
-
-
Isolation and Purification: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour.
-
Collect the crystalline product by vacuum filtration.
-
Purification (Recrystallization): Wash the crude product with cold ethanol (2 x 20 mL). If further purification is needed, recrystallize from a minimal amount of hot ethanol or an ethanol/water mixture. Dry the final product under vacuum to yield pure 3-Aminoisonicotinohydrazide.
Section 3: Spectroscopic and Structural Characterization
Structural confirmation is paramount. The following sections detail the expected spectral signatures of 3-Aminoisonicotinohydrazide, providing a reference for researchers to validate the identity and purity of their synthesized material.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups. The spectrum is a composite of vibrations from the amine, amide (hydrazide), and pyridine functionalities.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3450 - 3200 | N-H Stretch (Amine & Hydrazide) | Strong, Broad | A complex, broad region with multiple peaks is expected due to symmetric and asymmetric stretching of the -NH₂ groups on the ring and the hydrazide. Hydrogen bonding further broadens these signals. |
| 3080 - 3010 | Aromatic C-H Stretch | Medium-Weak | Typical for C-H bonds on a pyridine ring.[5] |
| ~1660 | C=O Stretch (Amide I Band) | Very Strong | The carbonyl stretch of the hydrazide is a prominent, sharp peak. Its position is characteristic of amide-like carbonyls. |
| 1620 - 1580 | N-H Bend (Scissoring) & C=N/C=C Stretch | Medium-Strong | Bending vibration of the NH₂ groups, often overlapping with the pyridine ring stretching vibrations. |
| 1550 - 1500 | C=N/C=C Stretch | Medium-Strong | Aromatic ring stretching vibrations characteristic of the pyridine scaffold. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information on the electronic environment of each proton and carbon atom, allowing for unambiguous structural elucidation.[6][7] Spectra are typically recorded in DMSO-d₆ due to solubility.
¹H NMR Predicted Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 | broad singlet | 1H | -CO-NH- | The amide proton is typically downfield and broadened due to quadrupole coupling with the adjacent nitrogen and solvent exchange. |
| ~8.2 | singlet | 1H | H-2 | This proton is ortho to the ring nitrogen, making it the most deshielded aromatic proton. It appears as a singlet due to minimal coupling with H-6. |
| ~7.8 | doublet | 1H | H-6 | This proton is ortho to the ring nitrogen and coupled to H-5. |
| ~7.0 | doublet | 1H | H-5 | This proton is meta to the ring nitrogen and coupled to H-6. It is shifted upfield relative to H-6 due to the strong electron-donating effect of the adjacent amino group. |
| ~6.0 | broad singlet | 2H | Ar-NH₂ | The protons of the primary aromatic amine are significantly deshielded but can be broad. Their position is sensitive to solvent and concentration. |
| ~4.5 | broad singlet | 2H | -NH-NH₂ | The terminal hydrazide protons are exchangeable and appear as a broad singlet. |
¹³C NMR Predicted Data (in DMSO-d₆):
The electron-donating amino group and electron-withdrawing hydrazide group create a distinct pattern of shielding and deshielding around the pyridine ring.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carbonyl carbon, highly deshielded. |
| ~155 | C-3 | Carbon bearing the amino group, strongly shielded by the -NH₂ group's resonance effect. |
| ~150 | C-2 | Highly deshielded due to proximity to the electronegative ring nitrogen. |
| ~145 | C-6 | Deshielded due to proximity to the ring nitrogen. |
| ~120 | C-4 | Carbon bearing the hydrazide group. |
| ~110 | C-5 | Shielded due to being ortho to the electron-donating amino group. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.[8][9]
-
Expected Molecular Ion (M⁺˙ or [M+H]⁺): m/z = 152.15
-
Key Fragmentation Pathways: The molecular ion is expected to undergo characteristic cleavages.
Caption: Predicted major EI fragmentation pathways for 3-Aminoisonicotinohydrazide.
-
Causality of Fragmentation:
-
Loss of the terminal hydrazino group (•NHNH₂): A common fragmentation for hydrazides, leading to a stable acylium ion at m/z 122.
-
Loss of Carbon Monoxide (CO): Following the initial fragmentation, the acylium ion can lose CO to give the 3-aminopyridine radical cation at m/z 93.
-
Cleavage of the C-C bond: Direct cleavage of the bond between the ring and the carbonyl group can result in the loss of the entire hydrazide sidechain as a radical, leading to a fragment at m/z 121.
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Section 4: Chemical Reactivity and Synthetic Applications
The utility of 3-Aminoisonicotinohydrazide stems from its multiple reactive sites, which can be addressed with good selectivity.
Caption: Key reactive sites and synthetic pathways of 3-Aminoisonicotinohydrazide.
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Reactions at the Hydrazide Moiety: This is the most nucleophilic and sterically accessible site. It readily reacts with electrophiles, most notably aldehydes and ketones, to form stable hydrazones (Schiff bases). This reaction is a cornerstone of dynamic covalent chemistry and is widely used to link the pyridine core to other molecular fragments.
-
Cyclocondensation Reactions: The hydrazide is a key precursor for building five-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds provides a direct route to substituted pyrazoles, a scaffold prevalent in pharmaceuticals.[1]
-
Reactions at the Aromatic Amine: While less nucleophilic than the hydrazide, the C3-amino group can undergo typical reactions of an aromatic amine, such as acylation, alkylation, or diazotization, allowing for further functionalization of the pyridine ring. Selective protection/deprotection strategies may be required depending on the desired outcome.
Section 5: Thermal Stability, Safety, and Handling
Proper handling of any research chemical is non-negotiable. While a specific, comprehensive study on the thermal stability of 3-Aminoisonicotinohydrazide is not widely published, its stability can be inferred from related structures and general chemical principles.
Thermal Stability
Hydrazides are generally stable at room temperature but can undergo decomposition at elevated temperatures.[10] The high melting point suggests significant thermal stability, likely decomposing above 250-300 °C. The decomposition mechanism would involve the breakdown of the hydrazide group, potentially releasing nitrogen gas and ammonia. For sensitive applications, thermogravimetric analysis (TGA) is recommended to determine the precise onset of decomposition.
Safety and Handling Protocol
The following precautions are based on safety data for structurally similar compounds like isoniazid and aminopyridines.[11][12][13]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11][14]
-
Health Hazards: The compound is expected to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[14] Avoid creating dust.
-
First Aid:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[11]
-
Skin: Wash off immediately with soap and plenty of water.[12]
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
3-Aminoisonicotinohydrazide is a high-value chemical intermediate characterized by its distinct physicochemical properties and versatile reactivity. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic techniques. By understanding the interplay of its functional groups, researchers can leverage this molecule as a powerful building block for the rational design of complex molecular architectures in drug discovery and materials science. This guide provides the foundational, field-tested knowledge necessary to do so safely and effectively.
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